molecular formula C14H11NO B14640292 1-Methyl-3H-benzo[E]indole-2-carbaldehyde CAS No. 52280-32-7

1-Methyl-3H-benzo[E]indole-2-carbaldehyde

Cat. No.: B14640292
CAS No.: 52280-32-7
M. Wt: 209.24 g/mol
InChI Key: NWARWEPWBTYNNL-UHFFFAOYSA-N
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Description

1-Methyl-3H-benzo[E]indole-2-carbaldehyde is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and drugs. This compound is particularly interesting because of its unique structure, which includes a fused benzene and indole ring system with a methyl group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3H-benzo[E]indole-2-carbaldehyde can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method involves the reaction of indole-3-carbaldehyde with methylating agents to introduce the methyl group at the 1-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the highest possible yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3H-benzo[E]indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-3H-benzo[E]indole-2-carbaldehyde has numerous applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.

    Industry: Used in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 1-Methyl-3H-benzo[E]indole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines, which are key intermediates in many biological processes. The indole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3H-benzo[E]indole-2-carbaldehyde is unique due to the presence of both a methyl group at the 1-position and an aldehyde group at the 2-position.

Properties

CAS No.

52280-32-7

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

1-methyl-3H-benzo[e]indole-2-carbaldehyde

InChI

InChI=1S/C14H11NO/c1-9-13(8-16)15-12-7-6-10-4-2-3-5-11(10)14(9)12/h2-8,15H,1H3

InChI Key

NWARWEPWBTYNNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C3=CC=CC=C3C=C2)C=O

Origin of Product

United States

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